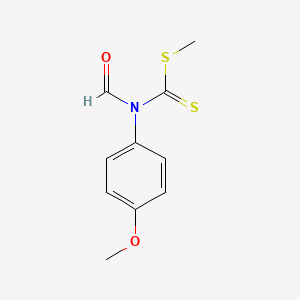
methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate is an organic compound with the molecular formula C10H11NO2S2 It is known for its unique chemical structure, which includes a formyl group, a methoxyphenyl group, and a carbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate typically involves the reaction of 4-methoxyaniline with carbon disulfide and methyl iodide in the presence of a base. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with methyl iodide to form the final product. The reaction conditions usually involve moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the formyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate involves its interaction with specific molecular targets. The formyl and methoxyphenyl groups can interact with enzymes or receptors, leading to various biological effects. The carbamodithioate moiety can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-formyl-N-phenylcarbamodithioate
- Methyl N-formyl-N-(4-chlorophenyl)carbamodithioate
- Methyl N-formyl-N-(4-nitrophenyl)carbamodithioate
Uniqueness
Methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
325831-15-0 |
|---|---|
Molecular Formula |
C10H11NO2S2 |
Molecular Weight |
241.3 g/mol |
IUPAC Name |
methyl N-formyl-N-(4-methoxyphenyl)carbamodithioate |
InChI |
InChI=1S/C10H11NO2S2/c1-13-9-5-3-8(4-6-9)11(7-12)10(14)15-2/h3-7H,1-2H3 |
InChI Key |
QSDOJOLUFJQAQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C=O)C(=S)SC |
solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















